molecular formula C19H22O B1360611 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-57-6

2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1360611
M. Wt: 266.4 g/mol
InChI Key: PGWGFKZEEWVVTR-UHFFFAOYSA-N
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Description

2,6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, also known as 2,6'-dimethylpropyl-3-(2,5-dimethylphenyl)phenyl ketone, is an organic compound with the molecular formula C17H20O. It is a colorless liquid with a pleasant odor. It is a synthetic precursor to a variety of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

Thermosetting Polymers

The compound has been utilized in the development of thermosetting polymers. A study focused on creating thermosetting poly(phenylene ether) containing allyl groups, which involved oxidative coupling copolymerization of related compounds followed by thermal curing. This resulted in high molecular weight copolymers with significant thermal stability and dielectric properties, indicating potential applications in materials science (Fukuhara et al., 2004).

Polymerization Studies

Research on oxidative coupling copolymerization has been conducted using compounds similar to 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This includes studies like the preparation of telechelics by oxidative coupling copolymerization, which helps in understanding the synthesis of polymers with specific end groups (Wei et al., 1991).

Photoreactivity and Organic Synthesis

The compound's structural analogs have been studied for their photoreactivity. For instance, research into the photorelease of HCl from related compounds has provided insights into reaction mechanisms that are fundamental to organic chemistry and photochemistry (Pelliccioli et al., 2001).

Molecular Structure Studies

Studies have also focused on the molecular structure and computational analysis of compounds closely related to 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. These studies provide valuable insights into the physical and chemical properties of such compounds, which are crucial for various applications in material science and molecular engineering (Karakurt et al., 2016).

Polymer Synthesis and Application

The synthesis of new polymers using derivatives of this compound has been explored, particularly for applications in electronic devices. For example, new semiconducting polymers containing fused aromatic rings derived from related compounds have shown potential for use in organic thin-film transistors (Kong et al., 2009).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-14(2)17(12-13)10-11-18(20)19-15(3)6-5-7-16(19)4/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGFKZEEWVVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644740
Record name 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898753-57-6
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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